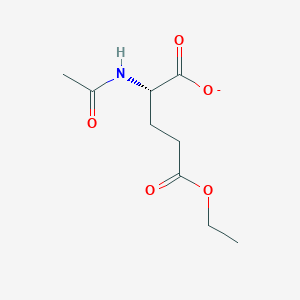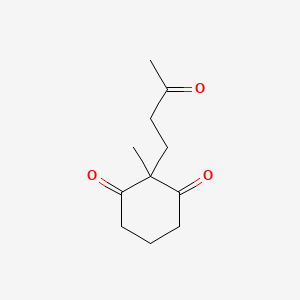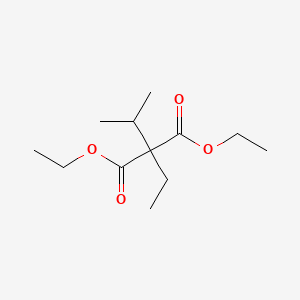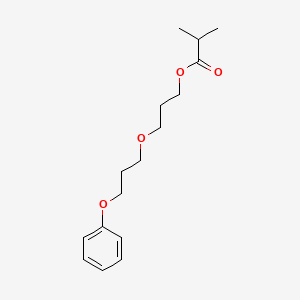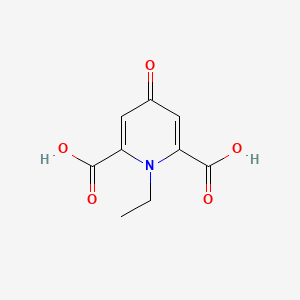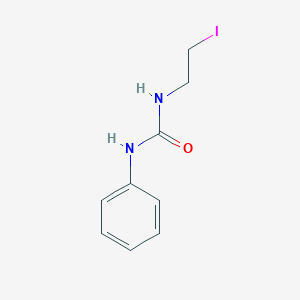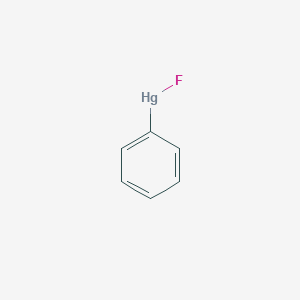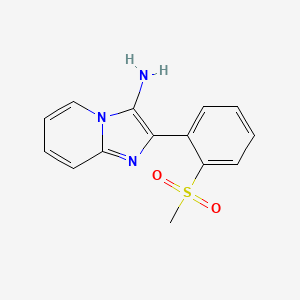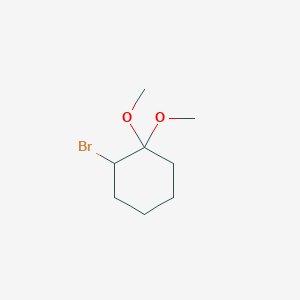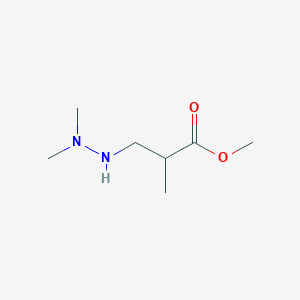
3,3,4,4,5,5,5-Heptafluoro-1-phenylpentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4,5,5,5-Heptafluoro-1-phenylpentan-2-one is a fluorinated organic compound with the molecular formula C11H7F7O. This compound is characterized by the presence of seven fluorine atoms and a phenyl group attached to a pentan-2-one backbone. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,5-Heptafluoro-1-phenylpentan-2-one typically involves the reaction of heptafluorobutyryl chloride with benzylmagnesium chloride (Grignard reagent) under controlled conditions. The reaction proceeds as follows:
Reactants: Heptafluorobutyryl chloride and benzylmagnesium chloride.
Conditions: The reaction is carried out in an anhydrous ether solvent at low temperatures to prevent side reactions.
Procedure: The heptafluorobutyryl chloride is added dropwise to a solution of benzylmagnesium chloride in anhydrous ether, followed by stirring at low temperatures. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3,3,4,4,5,5,5-Heptafluoro-1-phenylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with substituted functional groups replacing fluorine atoms.
Aplicaciones Científicas De Investigación
3,3,4,4,5,5,5-Heptafluoro-1-phenylpentan-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 3,3,4,4,5,5,5-Heptafluoro-1-phenylpentan-2-one involves its interaction with molecular targets through its fluorinated and phenyl groups. The compound can form strong interactions with enzymes and receptors, influencing their activity. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5,5-Pentafluoro-1-pentanol: A fluorinated alcohol with similar structural features but fewer fluorine atoms.
1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl): A heptafluorinated compound with a thienyl group instead of a phenyl group.
1,1,1,4,5,5,5-Heptafluoro-3-(pentafluoroethyl)-2,4-bis(trifluoromethyl)pent-2-ene: A heptafluorinated compound with additional fluorinated groups.
Uniqueness
3,3,4,4,5,5,5-Heptafluoro-1-phenylpentan-2-one is unique due to its combination of a highly fluorinated backbone and a phenyl group. This structure imparts distinct chemical properties such as high lipophilicity, chemical stability, and the ability to engage in specific interactions with biological targets. These features make it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
559-96-6 |
|---|---|
Fórmula molecular |
C11H7F7O |
Peso molecular |
288.16 g/mol |
Nombre IUPAC |
3,3,4,4,5,5,5-heptafluoro-1-phenylpentan-2-one |
InChI |
InChI=1S/C11H7F7O/c12-9(13,10(14,15)11(16,17)18)8(19)6-7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
JAJJPAQUJSPZLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




